molecular formula C12H11N3O3S B2777311 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1421484-61-8

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2777311
CAS No.: 1421484-61-8
M. Wt: 277.3
InChI Key: AOXFXFWQYLJESG-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine is a heterocyclic compound . It has a molecular formula of C6H8N2OS . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine consists of a pyrano ring fused with a thiazole ring . The molecular weight of the compound is 156.206 Da .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis of Novel Compounds

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide serves as a precursor in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Kumar and Mashelker (2007) explored the synthesis of 1,2,4‐Oxadiazole heterocyclic compounds, indicating the compound's utility in creating derivatives with expected hypertensive activity (Kumar & Mashelker, 2007).

Antibacterial Agents

A study by Palkar et al. (2017) focused on designing and synthesizing novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, revealing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. The study highlighted the therapeutic potential of these compounds in cancer and inflammation treatment, showcasing the broader applicability of this compound derivatives in pharmacological research (Rahmouni et al., 2016).

Antimycobacterial Activity

Gezginci, Martin, and Franzblau (1998) examined pyridines and pyrazines substituted with various ring systems for their activity against Mycobacterium tuberculosis. The study illustrates the compound's role in developing antimycobacterial agents, highlighting its significance in addressing tuberculosis and related infectious diseases (Gezginci, Martin, & Franzblau, 1998).

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c16-10-2-1-7(5-13-10)11(17)15-12-14-8-3-4-18-6-9(8)19-12/h1-2,5H,3-4,6H2,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXFXFWQYLJESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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